molecular formula C11H9F3N2O B2963417 {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol CAS No. 1143521-31-6

{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol

Cat. No.: B2963417
CAS No.: 1143521-31-6
M. Wt: 242.201
InChI Key: UWWGVXCFMYPERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol is a pyrazole-derived compound characterized by a trifluoromethylphenyl group at the 1-position of the pyrazole ring and a hydroxymethyl (-CH₂OH) substituent at the 3-position. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, as evidenced by its listing in commercial catalogs for building blocks . Its structural features make it a candidate for further functionalization in the development of bioactive molecules.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWGVXCFMYPERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, chemists often start with 4-(trifluoromethyl)benzaldehyde and 3-aminopyrazole. A condensation reaction typically follows under acidic or basic conditions, resulting in the formation of the pyrazole ring. Subsequently, the hydroxyl group is introduced through a reduction reaction using suitable reducing agents like sodium borohydride.

Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed, albeit optimized for efficiency and yield. Catalysts and optimized reaction conditions ensure large-scale synthesis is economically feasible. Common industrial techniques include batch processing and continuous flow reactors, which help control reaction parameters effectively.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

  • Reduction: The compound itself can be reduced further to alter the hydroxyl group, possibly forming alcohol derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or phenyl rings, introducing various functional groups.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions are commonly used. Reaction conditions vary, with specific temperatures, solvents, and timeframes optimized for each reaction.

Major Products: Oxidation typically yields carbonyl compounds, reduction results in different alcohol derivatives, and substitution reactions can produce a wide array of functionally diverse molecules.

Scientific Research Applications

Chemistry: In chemical research, this compound is a valuable intermediate for synthesizing complex organic molecules. Its functional groups allow for various modifications, making it a building block in synthetic chemistry.

Biology and Medicine: In biological research, {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol has shown potential as a pharmacophore in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, particularly in anti-inflammatory and anticancer research.

Industry: The compound's stability and reactivity make it suitable for material science applications, including the development of novel polymers and advanced materials with specific properties, such as increased durability or resistance to environmental factors.

Mechanism of Action

The compound's mechanism of action in biological systems involves interacting with molecular targets, such as enzymes or receptors. Its pyrazole ring can bind to specific active sites, while the trifluoromethyl group can enhance binding affinity and specificity. These interactions influence cellular pathways, potentially leading to desired therapeutic effects or biochemical reactions.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-Methanol Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features
{1-[4-(CF₃)phenyl]-1H-pyrazol-3-yl}-methanol 1: 4-CF₃-phenyl; 3: -CH₂OH C₁₁H₉F₃N₂O 242.20* High lipophilicity, electron-withdrawing CF₃
[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanol 1: 2-F-phenyl; 3: -CH₂OH C₁₀H₉FN₂O 192.19 Smaller substituent, moderate polarity
[1-Methyl-5-phenoxy-3-CF₃-1H-pyrazol-4-yl]methanol 1: -CH₃; 3: CF₃; 4: -CH₂OH; 5: phenoxy C₁₂H₁₁F₃N₂O₂ 272.23 Bulky phenoxy group, lower solubility
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol 1: 4-CH₃-phenyl; 3: 4-(SCH₃)-phenyl; 4: -CH₂OH C₁₈H₁₈N₂OS 310.41 Thioether group, increased steric bulk

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position: The target compound’s 3-hydroxymethyl and 1-CF₃-phenyl groups contrast with analogs like [1-Methyl-5-phenoxy-3-CF₃-1H-pyrazol-4-yl]methanol, where the hydroxymethyl is at position 4, and additional phenoxy substitution increases steric hindrance .
  • Electronic Effects: The CF₃ group in the target compound enhances electron-withdrawing properties compared to fluorine (e.g., [1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanol) or methylthio groups (e.g., ) .

Key Observations :

  • The target compound’s synthesis may involve Ullmann-type coupling, as seen in for similar trifluoromethylpyrazole derivatives .
  • Deviations in solvent choice (e.g., THF in vs. dioxane in ) influence reaction efficiency and purity .

Physicochemical Properties

  • Solubility: The trifluoromethyl group in the target compound reduces water solubility compared to non-fluorinated analogs (e.g., [1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanol) .
  • Lipophilicity : The CF₃ group increases logP values, enhancing membrane permeability but complicating formulation .

Biological Activity

{1-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methanol
  • CAS Number : 1143521-31-6
  • Molecular Formula : C11H9F3N2O
  • Molecular Weight : 242.2 g/mol
  • Melting Point : 72-74 °C
  • Boiling Point : 327.5 °C (predicted)
  • Density : 1.34 g/cm³ (predicted)
  • pKa : 13.42 (predicted) .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the pyrazole ring followed by functionalization to introduce the trifluoromethyl group and the methanol moiety. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the target compound .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activities. Notably, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2). These compounds can induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

CompoundCancer Cell LineIC50 (μM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
7hMDA-MB-2312.5Cell cycle arrest
10cHepG210.0Caspase activation

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have demonstrated anti-inflammatory properties. For instance, compounds structurally related to this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. Some studies reported IC50 values comparable to established anti-inflammatory drugs like diclofenac .

CompoundCOX Inhibition IC50 (μM)
Compound A5.40
Compound B0.01
Compound C1.78

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial potential of pyrazole derivatives, including this compound. Research has indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, and what are their advantages?

  • Methods :

  • Condensation reactions : Reacting trifluoromethyl-substituted acetophenones with hydrazines under basic conditions (e.g., ethanol/KOH) to form pyrazole intermediates, followed by reduction or oxidation to introduce the methanol group .
  • Mannich reactions : For functionalization, as seen in analogous pyrazole-phenol derivatives, using formaldehyde and amines to introduce side chains .
  • Post-functionalization : Starting from pre-synthesized pyrazole cores (e.g., ethyl pyrazole carboxylates) and reducing ester groups to alcohols using LiAlH₄ or NaBH₄ .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methods :

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Mass spectrometry (HRMS) : Validates molecular weight (exact mass: ~227.046 Da for related analogs) .
  • NMR spectroscopy : Key for confirming regioselectivity (e.g., distinguishing pyrazole C-3 vs. C-5 substitution) .

Q. What are the solubility and stability considerations for handling this compound in experimental settings?

  • Methods :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) due to the trifluoromethyl group’s hydrophobicity. Methanol/ethanol mixtures are typical for crystallization .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed for derivatives like this compound?

  • Methods :

  • Thermodynamic vs. kinetic control : Adjust reaction temperature and time to favor specific intermediates. For example, refluxing chalcone derivatives with hydrazines yields 3,5-disubstituted pyrazolines .
  • Protecting groups : Use tert-butyl or benzyl groups to direct substitution patterns, followed by deprotection .

Q. What structure-activity relationships (SAR) are relevant for this compound in biological or material science applications?

  • Methods :

  • Electron-withdrawing groups : The trifluoromethyl group enhances metabolic stability and binding affinity in enzyme inhibition (e.g., COX-2 inhibitors) .
  • Hydroxyl group functionalization : Esterification or etherification of the methanol group can modulate solubility and target interaction .

Q. What analytical challenges arise in quantifying trace impurities or metabolites of this compound?

  • Methods :

  • HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for separation. Monitor for degradation products (e.g., oxidation to ketones) .
  • Isotopic labeling : Incorporate deuterium at the benzylic position to track metabolic pathways .

Q. How can computational modeling guide the design of analogs with improved properties?

  • Methods :

  • DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl’s impact on aromatic ring polarization) .
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenases) to optimize binding interactions .

Q. How should contradictory data on biological activity or crystallographic results be resolved?

  • Methods :

  • Reproducibility checks : Validate synthetic protocols (e.g., reagent purity, reaction atmosphere) to rule out experimental variability .
  • Multidisciplinary validation : Cross-reference NMR, X-ray, and computational data to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.